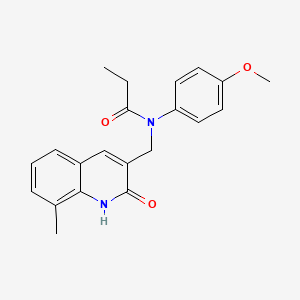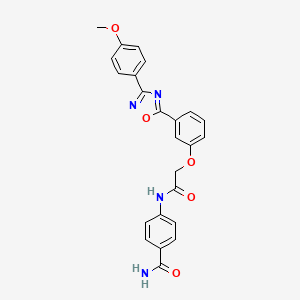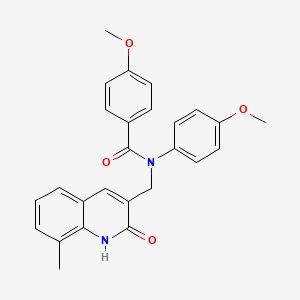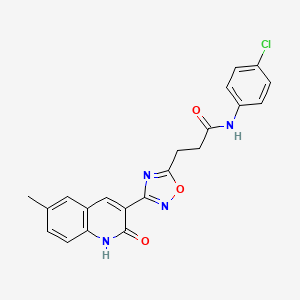
2-(4-bromophenylsulfonamido)-N-butylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenylsulfonamido)-N-butylpropanamide, commonly known as BPSA, is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. BPSA is a synthetic compound that has been developed through a complex synthesis process, which involves several steps. In
Applications De Recherche Scientifique
BPSA has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. BPSA has also been shown to have potential applications in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Mécanisme D'action
BPSA inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion, which is an important step in the regulation of acid-base balance. The inhibition of carbonic anhydrase activity by BPSA leads to a decrease in the production of bicarbonate ion and an increase in the concentration of carbon dioxide in the body.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase activity by BPSA has several biochemical and physiological effects. It leads to a decrease in the production of bicarbonate ion, which can result in metabolic acidosis. It also leads to an increase in the concentration of carbon dioxide in the body, which can result in respiratory acidosis. BPSA has also been shown to have potential applications in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
BPSA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for use in research. It is also a potent inhibitor of carbonic anhydrase, which makes it useful for studying the role of this enzyme in various physiological processes. However, BPSA also has some limitations for use in lab experiments. It has been shown to have some toxicity in certain cell types, which can limit its usefulness for certain types of experiments.
Orientations Futures
There are several future directions for research on BPSA. One area of research is the development of new synthetic methods for the production of BPSA. Another area of research is the investigation of the potential applications of BPSA in the treatment of various diseases, including glaucoma, epilepsy, and cancer. Additionally, further research is needed to fully understand the mechanism of action of BPSA and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of BPSA involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with butylamine to form 4-bromobenzenesulfonamide. This intermediate compound is then reacted with N,N-dimethylpropanamide in the presence of a base to form the final product, 2-(4-bromophenylsulfonamido)-N-butylpropanamide. The synthesis process is complex and requires careful control of reaction conditions, as well as the use of specialized equipment and reagents.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-butylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-3-4-9-15-13(17)10(2)16-20(18,19)12-7-5-11(14)6-8-12/h5-8,10,16H,3-4,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTQXBGXSPVAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-bromophenyl)sulfonyl]-N-butylalaninamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






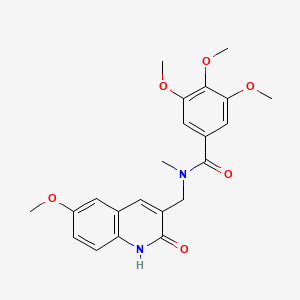
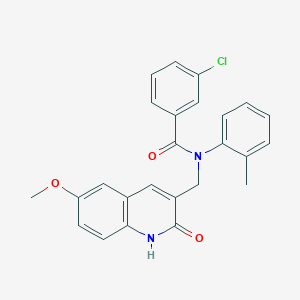
![N-cyclohexyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7716994.png)
